1-Decyl-1-(2-undecynyl)piperidinium
Description
1-Decyl-1-(2-undecynyl)piperidinium is a quaternary ammonium compound featuring a piperidinium core substituted with a decyl (C₁₀H₂₁) chain and a 2-undecynyl (C₁₁H₂₁ with a terminal alkyne group) moiety. However, direct experimental data on this specific compound are sparse in the literature . Its structural analogs, such as piperidinium-based ionic liquids (ILs) and related quaternary ammonium salts, have been studied for their thermal behavior, solubility, and intermolecular interactions, providing a basis for extrapolation .
Properties
Molecular Formula |
C26H50N+ |
|---|---|
Molecular Weight |
376.7g/mol |
IUPAC Name |
1-decyl-1-undec-2-ynylpiperidin-1-ium |
InChI |
InChI=1S/C26H50N/c1-3-5-7-9-11-13-15-17-20-24-27(25-21-18-22-26-27)23-19-16-14-12-10-8-6-4-2/h3-16,18-19,21-26H2,1-2H3/q+1 |
InChI Key |
NFKWGJXCDOYMTF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[N+]1(CCCCC1)CC#CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC[N+]1(CCCCC1)CC#CCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperidinium-Based Ionic Liquids
Piperidinium cations with varying alkyl/alkynyl substituents exhibit distinct properties. For example:
Key Observations :
- Alkyne vs. Alkene/Esters : The 2-undecynyl group in 1-Decyl-1-(2-undecynyl)piperidinium introduces a rigid, linear alkyne chain, which may enhance thermal stability compared to esters or alkenes (e.g., in ).
- Cationic Charge Distribution : The piperidinium core in the target compound likely exhibits stronger electrostatic interactions than neutral analogs like (E)-1-(Piperidin-1-yl)dec-2-en-1-one, impacting solubility in polar solvents .
Substituent Chain Length and Symmetry
Compounds with asymmetric substituents (e.g., decyl + undecynyl) often display lower melting points and higher solubility than symmetric analogs. For instance:
- Piperidinium,2-(hydroxymethyl)-1,1-dimethyl (C₈H₁₈NO): Smaller substituents reduce steric hindrance, increasing crystallinity but limiting solvent compatibility .
- This compound : The long, branched chains likely disrupt packing efficiency, favoring liquid-crystalline or amorphous phases at room temperature .
Thermal and Chemical Stability
Piperidinium-based ILs with alkyl/aryl groups degrade via Hofmann elimination or nucleophilic substitution. The alkyne group in this compound may resist nucleophilic attack compared to ester-containing analogs (e.g., ), though the triple bond could oxidize under harsh conditions.
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